N-(5-hydroxy-1,3-thiazol-2-yl)acetamide
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Overview
Description
N-(5-hydroxy-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide can be achieved through several synthetic pathways. One common method involves the reaction of 5-hydroxy-1,3-thiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(5-oxo-1,3-thiazol-2-yl)acetamide.
Reduction: Formation of N-(5-hydroxy-1,3-thiazolidin-2-yl)acetamide.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-hydroxy-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)acetamide
- N-(5-chloro-1,3-thiazol-2-yl)acetamide
- N-(5-nitro-1,3-thiazol-2-yl)acetamide
Uniqueness
N-(5-hydroxy-1,3-thiazol-2-yl)acetamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets and potentially increasing its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C5H6N2O2S |
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Molecular Weight |
158.18 g/mol |
IUPAC Name |
N-(5-hydroxy-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H6N2O2S/c1-3(8)7-5-6-2-4(9)10-5/h2,9H,1H3,(H,6,7,8) |
InChI Key |
OFRKLDXIYQFPPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)O |
Origin of Product |
United States |
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